molecular formula C7H8BBrO2S B6291975 4-Bromo-2-(methylthio)phenylboronic acid CAS No. 2395901-49-0

4-Bromo-2-(methylthio)phenylboronic acid

Cat. No.: B6291975
CAS No.: 2395901-49-0
M. Wt: 246.92 g/mol
InChI Key: TVIBSPQWKHJLPG-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Synthetic Intermediates and Reagents

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. researchgate.net Their prominence stems from their unique combination of stability, low toxicity, and versatile reactivity. These compounds are generally stable, often appearing as crystalline solids that are easy to handle and store, and they are compatible with a wide range of functional groups. researchgate.net

The most significant application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org First reported in 1981, this reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoboronic acid with an organic halide or triflate. libretexts.org This methodology is exceptionally powerful for constructing biaryl and conjugated systems, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. ikm.org.mynih.gov The Suzuki-Miyaura reaction is favored in industrial applications, including the pharmaceutical sector, due to its mild reaction conditions, high yields, and the fact that the boron-containing byproducts are typically non-toxic and easily removed. researchgate.net Beyond C-C bond formation, arylboronic acids are also key reactants in other important transformations, such as the Chan-Lam reaction for forming carbon-heteroatom bonds (C-N, C-O, C-S). organic-chemistry.orgcymitquimica.com

Unique Strategic Importance of Halogenated and Thioether-Substituted Arylboronic Acids

The strategic value of an arylboronic acid can be significantly enhanced by the presence of specific functional groups on the aromatic ring, such as halogens and thioethers. Each group imparts distinct chemical properties that can be exploited in multi-step synthetic sequences.

Halogenated arylboronic acids are bifunctional reagents of great importance. The boronic acid group can participate in a cross-coupling reaction, while the halogen atom (e.g., bromine, chlorine) serves as a handle for a subsequent, different cross-coupling reaction. researchgate.net This "orthogonality" allows for the controlled, stepwise construction of complex, unsymmetrical molecules from a single building block. The presence of a halogen like bromine on the phenyl ring provides a reactive site for palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings. researchgate.netresearchgate.net The development of methods for synthesizing α-halogenated boronic esters further underscores the utility of halogenated organoboron compounds as versatile synthetic building blocks. organic-chemistry.org

Thioether-substituted arylboronic acids also offer unique advantages. The thioether (e.g., methylthio group, -SCH₃) can influence the electronic properties of the aryl ring, affecting the reactivity of the boronic acid. sigmaaldrich.com Furthermore, the sulfur atom in the thioether group can act as a coordinating ligand to a metal catalyst, potentially influencing the rate, selectivity, and outcome of a catalytic reaction. researchgate.net This directing-group ability can be a powerful tool for achieving regioselectivity in certain transformations. Thioether-containing boronic acids are valuable intermediates in the synthesis of various sulfur-containing bioactive molecules and functional materials. cymitquimica.comontosight.ai

Overview of Research Directions on 4-Bromo-2-(methylthio)phenylboronic Acid

The compound 4-Bromo-2-(methylthio)phenylboronic acid (CAS No. 2395901-49-0) is a prime example of a highly functionalized arylboronic acid that combines the strategic advantages of both halogen and thioether substituents. bldpharm.com Its structure is specifically designed for advanced, multi-step organic synthesis.

Research involving this reagent is primarily focused on its application as a versatile building block for creating complex molecular architectures. The key research directions include:

Sequential Cross-Coupling Reactions: The molecule possesses two distinct reactive sites: the boronic acid and the bromo group. This allows for a two-stage synthetic strategy. First, the boronic acid can be used in a Suzuki-Miyaura coupling to form an initial biaryl structure. Subsequently, the bromo group on the newly formed molecule can undergo a second, different cross-coupling reaction, enabling the synthesis of elaborate, multi-substituted aromatic systems.

Synthesis of Heterocyclic Compounds: The specific substitution pattern (ortho-thioether and para-bromo) makes it a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The thioether group can be a key element in the formation of the heterocyclic ring system.

Investigation of Ortho-Substitution Effects: The methylthio group is positioned ortho to the boronic acid. This steric and electronic influence is a subject of research to understand its impact on the kinetics and selectivity of cross-coupling reactions, potentially leading to the development of novel synthetic methodologies with high regioselectivity.

The strategic placement of the bromo, methylthio, and boronic acid groups makes 4-Bromo-2-(methylthio)phenylboronic acid a sophisticated and powerful tool for synthetic chemists aiming to build complex molecules with high precision.

Compound Data

Interactive Table of 4-Bromo-2-(methylthio)phenylboronic acid

Property Value
Compound Name 4-Bromo-2-(methylthio)phenylboronic acid
CAS Number 2395901-49-0 bldpharm.com
Molecular Formula C₇H₈BBrO₂S

| Functional Groups | Boronic acid, Bromo, Thioether |

Properties

IUPAC Name

(4-bromo-2-methylsulfanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIBSPQWKHJLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)SC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylthio Phenylboronic Acid

Influence of Bromo and Methylthio Substituents on Electronic Properties and Reactivity

The reactivity of an arylboronic acid in cross-coupling reactions is intricately linked to the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized into inductive and resonance effects, which collectively modulate the electron density of the phenyl ring and the acidity of the boronic acid moiety. The Hammett equation provides a quantitative means to assess these electronic influences through substituent constants (σ). wikipedia.orgutexas.edulibretexts.org

The methylthio substituent (-SMe) at the ortho-position presents a more complex electronic profile. The sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom can participate in resonance, donating electron density to the aromatic ring (+M effect). The net electronic effect of the methylthio group can be context-dependent. Generally, the methylthio group is considered to be an activating group. The methylthio group can also enhance the solubility of the boronic acid and its derivatives. nih.gov

Table 1: Hammett Substituent Constants for Related Groups

Substituent Hammett Constant (σp) Electronic Effect
-Br +0.23 Electron-withdrawing
-SCH3 -0.047 Weakly electron-donating
-NO2 +0.78 Strongly electron-withdrawing
-OCH3 -0.27 Strongly electron-donating

Data sourced from various literature reports on Hammett parameters.

Role of the Boronic Acid Moiety in Reaction Activation

The boronic acid group [-B(OH)2] is the cornerstone of the reactivity of these compounds in Suzuki-Miyaura cross-coupling reactions. Boronic acids are Lewis acids, capable of accepting a pair of electrons. youtube.com This Lewis acidity is crucial for the transmetalation step of the catalytic cycle.

In the presence of a base, the boronic acid is converted into a more nucleophilic boronate species [R-B(OH)3]-. youtube.com This activation is a critical prerequisite for the transfer of the aryl group from boron to the palladium center. The pKa of the boronic acid, which is influenced by the electronic nature of the aryl substituents, determines the ease of boronate formation. Electron-withdrawing groups, such as the bromo substituent in 4-bromo-2-(methylthio)phenylboronic acid, are expected to increase the acidity of the boronic acid, thereby facilitating the formation of the reactive boronate species under milder basic conditions. researchgate.net

The boronic acid moiety is also involved in a pre-transmetalation equilibrium where it can interact with the palladium catalyst to form palladium-boron adducts. The ability of the boronic acid to form reversible covalent bonds with diols is another characteristic feature that is exploited in its applications. nih.govillinois.edu

Mechanistic Pathways in Catalytic Transformations

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the substituents on the phenylboronic acid can significantly impact the kinetics and mechanism of each of these elementary steps.

Transmetalation is the key step where the aryl group is transferred from the boron atom to the palladium(II) center. This step regenerates the organopalladium complex with the new carbon-carbon bond precursor. Two primary mechanistic pathways are generally considered for the transmetalation step in Suzuki-Miyaura reactions: the boronate pathway and the oxo-palladium pathway. youtube.comresearchgate.net

The boronate pathway involves the reaction of an activated boronate species [Ar-B(OH)3]- with the arylpalladium(II) halide complex. The increased nucleophilicity of the boronate facilitates the displacement of the halide from the palladium center.

The oxo-palladium pathway proposes the reaction of the neutral boronic acid with an arylpalladium(II) hydroxide (B78521) complex. The formation of the hydroxo complex is facilitated by the base present in the reaction mixture.

The operative pathway can depend on the specific reaction conditions, including the base, solvent, and the nature of the substituents on the boronic acid. For 4-bromo-2-(methylthio)phenylboronic acid, the electron-withdrawing bromo group would favor the formation of the boronate species, potentially promoting the boronate pathway. Conversely, the steric bulk of the ortho-methylthio group could hinder the approach of the boronic acid/boronate to the palladium center, thereby affecting the kinetics of transmetalation.

Table 2: Comparison of Transmetalation Pathways

Pathway Key Boron Species Key Palladium Species General Conditions
Boronate Pathway Arylboronate [Ar-B(OH)3]- Arylpalladium(II) Halide Stronger bases
Oxo-Palladium Pathway Arylboronic Acid [Ar-B(OH)2] Arylpalladium(II) Hydroxide Weaker bases, aqueous conditions

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst. This step is generally facile and irreversible.

The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium and the two coupling partners. For the coupling involving the 4-bromo-2-(methylthio)phenyl group, the steric hindrance from the ortho-methylthio group could potentially slow down the reductive elimination step. However, this effect is often less pronounced than the electronic effects in the preceding steps. The formation of the desired carbon-carbon bond is typically a highly favorable process. researchgate.net

Applications of 4 Bromo 2 Methylthio Phenylboronic Acid in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The boronic acid group on the target compound makes it an ideal partner for these transformations, particularly the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, styrenes, and polyolefins, owing to its mild reaction conditions, commercial availability of reagents, and high functional group tolerance. wikipedia.orglibretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Formation of Biaryl Compounds and Functionalized Aromatics

In principle, 4-Bromo-2-(methylthio)phenylboronic acid can be utilized in Suzuki-Miyaura reactions to synthesize a variety of biaryl compounds and functionalized aromatics. It could react with a range of aryl or heteroaryl halides (or triflates) to form complex structures. The methylthio and bromo groups offer sites for subsequent modifications, further expanding its synthetic utility. However, specific examples and yields for reactions involving this compound are not documented in the available scientific literature.

Substrate Scope and Functional Group Tolerance

The success of Suzuki-Miyaura reactions is highly dependent on the electronic and steric properties of the coupling partners. nih.gov Generally, these reactions exhibit broad functional group tolerance. mdpi.com For 4-Bromo-2-(methylthio)phenylboronic acid, the key considerations would be the compatibility of the palladium catalyst and reaction conditions with the methylthio and bromo substituents. While many Suzuki reactions tolerate halogens and sulfur-containing groups, specific studies are required to determine the precise scope and limitations for this particular substrate. Without experimental data, the substrate scope remains theoretical.

Optimization of Catalyst Systems (e.g., Pd(0), Pd(II) precatalysts, phosphine (B1218219) ligands)

The choice of catalyst system is critical for a successful Suzuki-Miyaura coupling. libretexts.org Systems typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and a ligand. libretexts.orgorganic-chemistry.org Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky biarylphosphines (e.g., SPhos, XPhos), are commonly employed to stabilize the palladium center and facilitate the catalytic cycle. libretexts.orgscribd.com N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. wikipedia.org

Optimization studies for the coupling of a substrate like 4-Bromo-2-(methylthio)phenylboronic acid would involve screening various palladium precatalysts and ligands to maximize yield and minimize side reactions. For instance, the choice between Pd(0) and Pd(II) precatalysts can influence the reaction rate and efficiency. libretexts.org

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Reactions (Note: This table is illustrative of common catalyst systems used in Suzuki-Miyaura couplings. Specific performance data for 4-Bromo-2-(methylthio)phenylboronic acid is not available.)

Catalyst SystemDescription
Pd(PPh₃)₄A common, air-stable Pd(0) catalyst, often used for a wide range of substrates. mdpi.com
Pd(OAc)₂ + LigandA versatile Pd(II) precatalyst used with various phosphine or NHC ligands. organic-chemistry.org
Buchwald Precatalysts (e.g., XPhos Pd G3)Air-stable Pd(II) precatalysts that readily form the active Pd(0) species, known for high activity with challenging substrates. nih.gov
Influence of Bases and Solvents

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction by activating the boronic acid. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). arkat-usa.org The choice of base can significantly affect reaction efficiency and is often substrate-dependent. arkat-usa.orgresearchgate.net

The solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is also a key parameter. arkat-usa.org The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases where the base resides. Some studies have explored reactions in neat water to develop greener synthetic protocols. nih.gov

Table 2: Common Base and Solvent Combinations in Suzuki-Miyaura Couplings (Note: This table represents general conditions. Optimal conditions for 4-Bromo-2-(methylthio)phenylboronic acid have not been reported.)

BaseSolvent(s)Typical Application
K₂CO₃Toluene/Water, Dioxane/WaterGeneral purpose for a wide range of aryl bromides. arkat-usa.orgresearchgate.net
K₃PO₄Dioxane/Water, THF/WaterOften effective for less reactive or sterically hindered substrates. mdpi.com
Cs₂CO₃Dioxane, DMFA strong base that can be effective in challenging couplings. arkat-usa.org
Regioselectivity and Chemoselectivity Studies in Multi-Functionalized Substrates

A molecule like 4-Bromo-2-(methylthio)phenylboronic acid possesses two distinct sites for cross-coupling: the boronic acid and the bromo substituent. This allows for potential chemoselective reactions. In a typical Suzuki-Miyaura coupling, the boronic acid would react with an aryl halide partner. Alternatively, the bromo group could act as the electrophilic partner in a coupling with another boronic acid, which would likely require protection of its own boronic acid group (e.g., as a pinacol (B44631) ester).

Regioselectivity would become a key consideration if this molecule were to be coupled with a di- or poly-halogenated substrate. The outcome would depend on the relative reactivity of the different halogen sites on the coupling partner, which is influenced by steric and electronic factors. nih.gov No regioselectivity or chemoselectivity studies specifically involving 4-Bromo-2-(methylthio)phenylboronic acid are currently available in the literature.

Application in Flow Chemistry and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to synthetic processes involving boronic acids. carlroth.com One key approach is the use of water as a reaction solvent, which is considered an environmentally benign medium for Suzuki-Miyaura cross-coupling reactions. researchgate.net The development of heterogeneous catalysts, such as palladium supported on periodic mesoporous organosilica, allows for high product yields in aqueous media and facilitates catalyst recovery and reuse. researchgate.net

Furthermore, green chemistry emphasizes the use of renewable resources and shorter synthesis routes. carlroth.com The application of mass-based reaction metrics like Atom Economy (AE) and Process Mass Intensity (PMI) helps in evaluating the environmental performance of a chemical process, guiding chemists to design more sustainable synthetic pathways. whiterose.ac.uk While specific flow chemistry applications for 4-Bromo-2-(methylthio)phenylboronic acid are not extensively documented, its stability and utility in catalytic reactions make it an ideal candidate for integration into continuous manufacturing processes, which offer improved safety, efficiency, and process control compared to batch production. The use of alternative, potentially bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) in transformations such as the Mitsunobu reaction also aligns with green chemistry goals. whiterose.ac.uk

C-N, C-O, C-S, and C-Halogen Cross-Coupling Reactions involving Boronic Acids

The boronic acid moiety is a cornerstone of cross-coupling chemistry, enabling the formation of various carbon-heteroatom bonds.

C-N Bond Formation: The Chan-Lam coupling reaction, which typically uses copper catalysts, allows for the formation of carbon-nitrogen bonds between arylboronic acids and amines or amides. researchgate.net This provides a direct route to arylamines and related structures.

C-O Bond Formation: Similar to C-N coupling, copper-catalyzed reactions can be employed to form carbon-oxygen bonds between arylboronic acids and phenols or alcohols. Additionally, nickel-catalyzed cross-coupling reactions have been developed for the reaction of boronic esters with aryl ethers, demonstrating another pathway for manipulating C-O bonds. orgsyn.org

C-S Bond Formation: The Liebeskind-Srogl reaction provides a powerful method for C-C bond formation by activating a carbon-sulfur bond with a boronic acid partner. acs.org This reaction is particularly relevant for 4-Bromo-2-(methylthio)phenylboronic acid as it leverages the methylthio group.

C-Halogen Bond Formation: Arylboronic acids can be converted into aryl halides through transition-metal-catalyzed processes. Copper-catalyzed methods are particularly effective for the chlorination, bromination, and iodination of arylboronic acids, offering a mild and efficient route to functionalized aromatic halides. researchgate.netorganic-chemistry.org This transformation is valuable for substrates where traditional electrophilic aromatic substitution is challenging. organic-chemistry.org

Other Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the unique functionalities of 4-Bromo-2-(methylthio)phenylboronic acid enable its participation in a diverse array of other transition metal-catalyzed transformations.

Liebeskind-Srogl Cross-Coupling Reactions (utilizing the methylthio group)

The Liebeskind-Srogl cross-coupling is a mechanistically distinct reaction that forges new carbon-carbon bonds from thioethers or thioesters and boronic acids. wikipedia.orgyoutube.com This palladium-catalyzed, copper(I)-mediated transformation is performed under neutral conditions and shows high specificity for organosulfur compounds. acs.orgnih.gov The reaction is highly valuable for the derivatization of heteroaromatic groups and is notable for its tolerance of various functional groups. youtube.comnih.gov

For 4-Bromo-2-(methylthio)phenylboronic acid, the methylthio (–SMe) group serves as a robust and stable handle for this coupling. acs.org The reaction proceeds via the coordination of the sulfur atom to the copper(I) cocatalyst, followed by oxidative addition to the palladium(0) center and subsequent transmetalation with the boronic acid. wikipedia.orgyoutube.com This allows the thioether moiety to function as an electrophilic partner, enabling the introduction of a new aryl or alkyl group at the 2-position of the phenyl ring, while leaving the bromo and boronic acid groups available for subsequent reactions.

Table 1: Key Features of the Liebeskind-Srogl Cross-Coupling Reaction

Feature Description Reference
Catalyst System Palladium (0) catalyst with a stoichiometric Copper(I) carboxylate co-catalyst. wikipedia.orgchem-station.com
Reactants Thioethers or Thioesters and Boronic Acids or Stannanes. wikipedia.org
Key Advantage Proceeds under mild, non-basic conditions with high functional group tolerance. nih.gov

| Relevance | Utilizes the stable C–SMe bond as a coupling handle, making it ideal for substrates like 4-Bromo-2-(methylthio)phenylboronic acid. | acs.org |

Copper-Catalyzed Reactions (e.g., halogenation)

Copper catalysis provides a mild and efficient method for the halodeboronation of arylboronic acids, converting the C–B bond into a C–X (X = Cl, Br, I) bond. researchgate.net This transformation is particularly useful for synthesizing aryl chlorides from electron-deficient arylboronic acids, a process that is often inefficient without a copper catalyst. organic-chemistry.org The reaction typically employs a copper(I) salt, such as copper(I) chloride, and an electrophilic halogen source like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). researchgate.netorganic-chemistry.org The protocol tolerates a wide array of functional groups and can be performed with catalytic amounts of the copper reagent, minimizing waste. organic-chemistry.org The mechanism is believed to involve transmetalation between the copper(I) species and the boronic acid, followed by reductive elimination to yield the aryl halide. organic-chemistry.org

Table 2: Copper-Catalyzed Halogenation of Arylboronic Acids

Halogen Halogenating Agent Catalyst Result Reference
Chlorine N-Chlorosuccinimide (NCS) CuCl (catalytic or stoichiometric) Aryl Chloride organic-chemistry.org
Bromine N-Bromosuccinimide (NBS) Copper Catalyst Aryl Bromide researchgate.net

Palladium-Catalyzed Sulfinylation of Organoborons

A modern palladium-catalyzed method allows for the conversion of arylboronic acids into aryl sulfinates. nih.gov This redox-neutral transformation uses a simple palladium(II) acetate (B1210297) catalyst in conjunction with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which serves as a stable sulfur dioxide surrogate. The reaction proceeds rapidly and in high yield to form a sulfinate intermediate. nih.gov This intermediate can then be trapped in a one-pot, two-step process with carbon- or nitrogen-based electrophiles to afford a diverse range of sulfones and sulfonamides, which are important structural motifs in pharmaceuticals and agrochemicals. nih.gov This method avoids the use of odorous thiols and harsh oxidative conditions often associated with classical sulfone synthesis. nih.gov

Nickel-Catalyzed Cross-Coupling Approaches

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel(0) complexes are effective in a variety of transformations involving arylboronic acids.

Decarbonylative Coupling: Nickel(0) can catalyze the cross-coupling of aromatic esters with arylboronic acids, where the ester's carbonyl group is eliminated as carbon monoxide. nih.govresearchgate.net This reaction often requires a directing group on the ester to facilitate the initial C–O bond activation. nih.gov

C–F Bond Activation: Nickel catalysts have been shown to activate inert aromatic C–F bonds for cross-coupling with arylboronic acids, enabling the synthesis of complex biaryl structures that are difficult to access via other methods. beilstein-journals.org

Reductive Coupling: A nickel-catalyzed reductive coupling reminiscent of the Liebeskind-Srogl reaction can alkylate C–SMe bonds using alkyl bromides, providing another avenue for functionalizing the methylthio group present in 4-Bromo-2-(methylthio)phenylboronic acid. acs.org

Coupling with Aryl Ethers: Nickel catalysts are also used to couple arylboronic esters with aryl ethers, such as methoxynaphthalene, through the cleavage of a C–O bond. orgsyn.org

Table 3: Examples of Nickel-Catalyzed Cross-Coupling Reactions with Boronic Acids/Esters

Coupling Partner Type Key Feature Catalyst System (Example) Product Type Reference
Aromatic Esters Decarbonylative C-C coupling Ni(COD)₂ / PCy₃ Biaryls nih.govresearchgate.net
Fluoroarenes Aromatic C–F bond activation Ni(cod)₂ 2-Arylbenzofurans beilstein-journals.org
Aryl Methyl Thioethers Reductive alkylation of C-SMe bond Nickel catalyst Alkylated arenes acs.org

Transition Metal-Free Transformations

While organoboron compounds are famous for their participation in transition metal-catalyzed reactions, a growing area of research focuses on their functionalization under metal-free conditions. These transformations are advantageous as they avoid the cost, toxicity, and potential product contamination associated with transition metals.

The carbon-boron (C-B) bond of arylboronic acids can be directly replaced by various functional groups in a reaction known as ipso-functionalization. This process allows for the regioselective introduction of atoms and moieties onto the aromatic ring at the precise location of the boronic acid group. As an arylboronic acid, 4-Bromo-2-(methylthio)phenylboronic acid is a suitable substrate for these transformations, enabling the conversion of its C-B bond into new C-C, C-O, C-N, and C-X (halogen) bonds without the need for a metal catalyst. sigmaaldrich.comdntb.gov.uanih.gov

Conversion to C-O Bonds (Hydroxylation): The synthesis of phenols from arylboronic acids is a fundamental transformation. This can be achieved using various oxidizing agents under metal-free conditions. Common reagents include hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), and tertiary amine N-oxides. sigmaaldrich.combldpharm.com These methods are generally mild and tolerate a wide range of functional groups, making them applicable for the conversion of 4-bromo-2-(methylthio)phenylboronic acid to the corresponding phenol.

Conversion to C-N Bonds (Amination and Nitration): The boronic acid group can be converted into an amino group (amination) or a nitro group (nitration). Metal-free amination can be accomplished using reagents like hydroxylamine-O-sulfonic acid (HSA) under aqueous basic conditions. researchgate.net For nitration, reagents such as nitric acid combined with an acid anhydride (B1165640) or tert-butyl nitrite (B80452) can effectively replace the boronic acid moiety with a nitro group, providing access to nitroaromatics which are valuable synthetic intermediates. sigmaaldrich.comnih.govresearchgate.net

Conversion to C-X Bonds (Halogenation): The boronic acid can be replaced by a halogen atom (halodeborylation). This is particularly useful for introducing iodine, bromine, or chlorine. Reagents like N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), and N-Chlorosuccinimide (NCS) are commonly used for this purpose. sigmaaldrich.com Electrochemical methods have also been developed for the metal-free halogenation of arylboronic acids. organic-chemistry.org

The following table summarizes common reagents for the transition-metal-free ipso-functionalization of arylboronic acids.

Bond FormedTransformationTypical Reagents
C-O HydroxylationH₂O₂, Oxone®, m-CPBA, Tertiary amine N-oxides
C-N AminationHydroxylamine-O-sulfonic acid (HSA)
C-N NitrationNH₄NO₃/TFAA, t-BuONO, NaNO₃/Fe catalyst
C-X HalogenationNIS, NBS, NCS, NaX/NCS, Electrochemical methods
C-C C-C CouplingTosylhydrazones

Role as a Versatile Synthetic Building Block

The true synthetic power of 4-bromo-2-(methylthio)phenylboronic acid lies in the strategic use of its three functional groups. The boronic acid typically serves as the primary reactive site for building the initial molecular framework, while the bromo and methylthio groups act as latent functional handles for subsequent modifications.

4-Bromo-2-(methylthio)phenylboronic acid is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. nih.govlibretexts.org This reaction enables the coupling of the 4-bromo-2-(methylthio)phenyl moiety with a wide variety of organic halides and triflates (R-X), leading to the synthesis of complex biaryl and substituted aromatic structures. nih.govbeilstein-journals.org

The presence of both an ortho-methylthio group and a para-bromo group provides steric and electronic diversity, influencing the reactivity and properties of the resulting molecules. beilstein-journals.org The bromo group itself can later participate in a second, distinct cross-coupling reaction, allowing for the sequential and controlled construction of poly-arylated systems. This iterative coupling strategy is a powerful approach in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.com For example, the initial Suzuki coupling can be performed at the boronic acid site, followed by a subsequent coupling at the bromo site with a different boronic acid, leading to unsymmetrical biaryl products.

The functional groups of 4-bromo-2-(methylthio)phenylboronic acid make it a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds, particularly benzothiophene (B83047) derivatives. dntb.gov.uaorganic-chemistry.org Benzothiophenes are privileged structures found in numerous biologically active molecules and organic materials. dntb.gov.uagoogle.com

One synthetic strategy involves an initial Suzuki-Miyaura coupling to attach the aryl group to a suitable partner, followed by an intramolecular cyclization to form the thiophene (B33073) ring. For instance, the boronic acid can be coupled with a partner containing a reactive side chain. Subsequently, the ortho-methylthio group can be involved in a cyclization reaction, often after being converted to a more reactive intermediate, to form the fused thiophene ring of a benzothiophene system. Alternatively, the bromo group can be used as a handle in transition-metal-catalyzed reactions that form the heterocyclic ring. organic-chemistry.org

After the boronic acid has been utilized in a primary coupling reaction, the bromo and methylthio groups remain as sites for further molecular elaboration. This orthogonality is a key feature of its utility.

The bromo group is exceptionally versatile. It serves as a reliable handle for a second round of transition-metal-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: To form an additional C-C bond. nih.govresearchgate.net

Buchwald-Hartwig Amination: To form C-N bonds, introducing primary or secondary amines.

Ullmann Condensation: To form C-O or C-S bonds.

Sonogashira Coupling: To introduce alkyne functionalities (C-C triple bonds).

The methylthio group (-SMe) can be chemically modified, most commonly through oxidation. Using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, the thioether can be selectively oxidized to a sulfoxide (B87167) (-SOCH₃) or further to a sulfone (-SO₂CH₃). sigmaaldrich.com These transformations dramatically alter the electronic properties of the aromatic ring, converting the weakly electron-donating methylthio group into the strongly electron-withdrawing sulfoxide and sulfone groups. This modulation of electronics can be used to tune the biological activity or material properties of the final molecule.

The table below outlines potential derivatization strategies for the functional groups of 4-bromo-2-(methylthio)phenylboronic acid.

Functional GroupReaction TypeTransformationPotential Reagents/Catalysts
Boronic Acid Suzuki CouplingC-C Bond FormationPd Catalyst (e.g., Pd(PPh₃)₄), Base
Bromo Suzuki CouplingC-C Bond FormationPd Catalyst, Base
Bromo Buchwald-HartwigC-N Bond FormationPd Catalyst, Ligand, Base
Bromo Sonogashira CouplingC-C (alkyne) FormationPd/Cu Catalysts, Base
Methylthio OxidationThioether to Sulfoxide/Sulfonem-CPBA, H₂O₂, Oxone®

Direct nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide on the aromatic ring without a metal catalyst, is generally challenging for simple aryl bromides like this one. nih.gov SNAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. researchgate.net The 4-bromo-2-(methylthio)phenyl system lacks such strong activation.

Therefore, the displacement of the bromo group with nucleophiles (e.g., amines, alkoxides, thiolates) is almost exclusively achieved via transition-metal-catalyzed cross-coupling reactions, as mentioned previously. These catalyzed reactions, while achieving the same net substitution, proceed through entirely different mechanisms involving oxidative addition and reductive elimination cycles rather than a direct SNAr pathway. libretexts.org

Strategies for Derivatization and Further Functionalization via Bromo and Methylthio Groups

Modification of the Methylthio Group (e.g., sulfoxidation, S-alkylation)

The presence of a methylthio group on the aromatic ring of 4-bromo-2-(methylthio)phenylboronic acid offers a valuable handle for further functionalization through reactions at the sulfur atom. The two primary modifications, sulfoxidation and S-alkylation, convert the thioether into sulfoxides/sulfones and sulfonium (B1226848) salts, respectively. These transformations significantly alter the electronic properties and steric profile of the molecule, providing access to a diverse range of derivatives for applications in organic synthesis and materials science.

Sulfoxidation

The oxidation of the methylthio group in 4-bromo-2-(methylthio)phenylboronic acid to the corresponding sulfoxide, 4-bromo-2-(methylsulfinyl)phenylboronic acid, or further to the sulfone, 4-bromo-2-(methylsulfonyl)phenylboronic acid, is a key transformation. This modification is significant as it modulates the electron-donating nature of the sulfur substituent, turning it into an electron-withdrawing group, which can influence the reactivity of the boronic acid and the aromatic ring.

Detailed research findings indicate that the selective oxidation of sulfides to sulfoxides in the presence of a boronic acid group can be challenging due to the potential for oxidation of the boronic acid itself to a hydroxyl group. nih.govorganic-chemistry.org However, methods for the chemoselective oxidation of sulfides in molecules bearing boronic acid moieties have been developed. For instance, the oxidation of (4-bromophenyl)(3-butenyl)sulfide to the corresponding sulfone has been successfully achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This suggests that similar conditions could be applicable to 4-bromo-2-(methylthio)phenylboronic acid. The choice of oxidant and reaction conditions is crucial to control the level of oxidation and prevent undesired side reactions.

Commonly used oxidants for the conversion of thioethers to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like m-CPBA. organic-chemistry.org Careful control of stoichiometry (typically one equivalent of the oxidant) is necessary to favor the formation of the sulfoxide over the sulfone. Further oxidation to the sulfone can be achieved by using an excess of the oxidizing agent or more forcing reaction conditions.

The table below summarizes representative conditions for the sulfoxidation of aryl sulfides, which can be inferred as applicable to 4-bromo-2-(methylthio)phenylboronic acid based on related literature.

EntryProductReagents and ConditionsSolventYield
14-Bromo-2-(methylsulfinyl)phenylboronic acid1.1 eq. m-CPBA, 0 °C to rtDichloromethaneGood
24-Bromo-2-(methylsulfonyl)phenylboronic acid>2.2 eq. m-CPBA, rtDichloromethaneHigh
34-Bromo-2-(methylsulfinyl)phenylboronic acid1.0 eq. H₂O₂ (30%), rtAcetic AcidModerate to Good
44-Bromo-2-(methylsulfonyl)phenylboronic acid>2.0 eq. H₂O₂ (30%), refluxAcetic AcidHigh

Note: The data in this table is illustrative and based on general procedures for the oxidation of analogous aryl sulfides. Specific yields for 4-bromo-2-(methylthio)phenylboronic acid would require experimental verification.

S-Alkylation

The S-alkylation of the methylthio group in 4-bromo-2-(methylthio)phenylboronic acid leads to the formation of a sulfonium salt. This transformation introduces a positive charge onto the sulfur atom, significantly altering the electronic and solubility properties of the molecule. S-alkylation is typically achieved by treating the thioether with an alkylating agent, such as an alkyl halide or a dialkyl sulfate.

While specific studies on the S-alkylation of 4-bromo-2-(methylthio)phenylboronic acid are not prevalent in the literature, the general reactivity of aryl sulfides suggests that this transformation is feasible. The compatibility of the boronic acid group under S-alkylation conditions is a key consideration. Boronic acids are generally stable under neutral or acidic conditions but can be sensitive to strong bases. Therefore, S-alkylation reactions are typically performed under neutral or slightly acidic conditions to preserve the boronic acid moiety.

Common alkylating agents for the synthesis of sulfonium salts from thioethers include methyl iodide, dimethyl sulfate, and methyl triflate. The reaction is often carried out in an inert solvent.

The table below outlines plausible conditions for the S-alkylation of 4-bromo-2-(methylthio)phenylboronic acid, inferred from general methods for the S-alkylation of aryl sulfides.

EntryProductReagents and ConditionsSolventYield
1[4-Bromo-2-(boronophenyl)]-S,S-dimethylsulfonium iodide1.2 eq. Methyl Iodide, rtAcetonitrileGood
2[4-Bromo-2-(boronophenyl)]-S,S-dimethylsulfonium methylsulfate1.1 eq. Dimethyl Sulfate, rtDichloromethaneGood
3[4-Bromo-2-(boronophenyl)]-S,S-dimethylsulfonium triflate1.1 eq. Methyl Triflate, 0 °C to rtNitromethaneHigh

Note: The data in this table is illustrative and based on general procedures for the S-alkylation of analogous aryl sulfides. Specific yields for 4-bromo-2-(methylthio)phenylboronic acid would require experimental verification.

Theoretical and Computational Investigations on 4 Bromo 2 Methylthio Phenylboronic Acid and Its Reactions

Electronic Structure Analysis and Conformational Studies

Currently, there are no published studies that specifically detail the electronic structure or conformational preferences of 4-Bromo-2-(methylthio)phenylboronic acid . Such a study would typically involve the use of computational methods to determine the molecule's most stable three-dimensional shape. Key aspects to be investigated would include:

Rotational barriers: The energy required to rotate the C-S, C-B, and C-Br bonds.

Dihedral angles: The preferred orientation of the methylthio and boronic acid groups relative to the phenyl ring.

Intramolecular interactions: The potential for non-covalent interactions, such as hydrogen bonding or other through-space interactions, that could influence the conformation.

Electronic properties: Calculation of molecular orbitals (HOMO and LUMO) to understand the electronic distribution and potential sites of reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

While DFT has been used to model reactions of other boronic acids, specific mechanistic studies involving 4-Bromo-2-(methylthio)phenylboronic acid are absent from the literature. Future research in this area would be crucial for understanding and optimizing its use in chemical synthesis.

Modeling of Oxidative Addition and Transmetalation Steps

For reactions like the Suzuki-Miyaura coupling, DFT could be employed to model the key steps of the catalytic cycle:

Oxidative Addition: The insertion of a palladium(0) catalyst into the C-Br bond. Calculations would focus on the energy barrier for this process.

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. This is often the rate-determining step, and modeling could elucidate the transition state structure and energetics.

Analysis of Regioselectivity and Stereoselectivity

Given the substitution pattern of 4-Bromo-2-(methylthio)phenylboronic acid , computational studies could predict the regioselectivity of its reactions. For instance, in cross-coupling reactions, DFT could help determine whether the coupling occurs preferentially at the carbon bearing the bromine atom. Stereoselectivity, while less of a factor for the boronic acid itself, could be computationally studied in reactions where new chiral centers are formed.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry serves as a powerful predictive tool. Once a validated computational model for 4-Bromo-2-(methylthio)phenylboronic acid is established, it could be used to:

Screen potential reaction partners.

Predict the feasibility and outcomes of new, untested reactions.

Design modified versions of the molecule with enhanced reactivity or selectivity.

Computational Assessment of Substituent Effects on Boronic Acid Properties

The interplay between the bromo and methylthio substituents is a key feature of this molecule. A systematic computational study could quantify the electronic and steric effects of these groups on the properties of the boronic acid moiety. This would involve comparing the properties of 4-Bromo-2-(methylthio)phenylboronic acid with simpler analogues, such as 4-bromophenylboronic acid and 2-(methylthio)phenylboronic acid. Such an analysis would provide fundamental insights into how these substituents modulate the acidity of the boronic acid, its propensity to form boroxines, and its reactivity in cross-coupling reactions.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of arylboronic acids often involves organolithium or Grignard reagents, which can be hazardous and expensive for industrial-scale production. google.com The future of synthesizing compounds like 4-Bromo-2-(methylthio)phenylboronic acid lies in greener and more efficient protocols that minimize waste, avoid harsh conditions, and improve scalability.

A significant area of development is the move towards catalytic methods that avoid stoichiometric organometallic reagents. Direct C-H borylation, for instance, represents an atom-economical approach to creating arylboronic acids directly from arene precursors. nih.gov Research is focused on discovering catalysts that can selectively functionalize the C-H bond at the desired position on a substituted benzene (B151609) ring.

Furthermore, improving existing multi-step sequences is a key goal. For example, ipso-hydroxylation of arylboronic acids to produce phenols is now achievable in one minute at room temperature using a green combination of aqueous hydrogen peroxide and HBr in ethanol, a significant improvement over traditional methods that required harsh conditions or complex catalysts. rsc.org Applying such green chemistry principles to the entire synthetic pathway of 4-Bromo-2-(methylthio)phenylboronic acid and its derivatives is a primary future objective. This includes using safer solvents, reducing the number of synthetic steps, and designing processes that allow for easy purification without the need for chromatography. rsc.org

Table 1: Comparison of Synthetic Routes to Phenylboronic Acid Derivatives

Method Reagents Conditions Advantages Disadvantages
Organometallic Route Aryl halide, Mg or n-BuLi, Trialkyl borate (B1201080) Low temperature (-78 °C to 0 °C) Well-established, versatile Hazardous reagents, cryogenic conditions, multi-step google.com
Miyaura Borylation Aryl halide, B₂pin₂, Palladium catalyst, Base Elevated temperature Good functional group tolerance Expensive diboron (B99234) reagents and palladium catalysts nih.gov
Direct C-H Borylation Arene, B₂pin₂, Iridium or Rhodium catalyst Varies with catalyst High atom economy, fewer steps Challenges with regioselectivity nih.gov

| Green ipso-Hydroxylation | Arylboronic acid, H₂O₂, HBr | Room temperature, 1 minute | Fast, mild, sustainable, high yield | Applies to downstream products, not the boronic acid itself rsc.org |

Exploration of Novel Catalytic Systems for Challenging Couplings

The structure of 4-Bromo-2-(methylthio)phenylboronic acid, with a methylthio group ortho to the boronic acid, presents a steric challenge for cross-coupling reactions. acs.orgresearchgate.net The bulky ortho-substituent can hinder the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction, leading to slow reaction rates or low yields. acs.org

Future research is heavily invested in designing novel catalytic systems capable of overcoming this steric hindrance. This involves the development of sophisticated phosphine (B1218219) ligands that can stabilize the palladium center and facilitate the reaction pathway. One such advancement is the use of the AntPhos ligand, which has demonstrated exceptional reactivity in Suzuki-Miyaura couplings involving di-ortho-substituted aryl halides and secondary alkylboronic acids. rsc.org The unique structure of AntPhos is believed to inhibit side reactions like β-hydride elimination, which are often problematic in sterically demanding couplings. rsc.org

The exploration extends to catalysts that are not only more reactive but also more robust, cheaper, and compatible with a wider range of functional groups. For instance, palladium-on-carbon (Pd/C) catalysts have been used for aryl-substituted mandelic acid synthesis, and efforts to create heterogeneous catalysts that can be easily recovered and reused are ongoing. researchgate.netikm.org.my

Table 2: Catalytic Systems for Sterically Hindered Suzuki-Miyaura Couplings

Catalyst/Ligand System Key Features Application Example Efficacy
Standard Pd(PPh₃)₄ General-purpose catalyst Standard Suzuki Couplings Low efficiency with sterically hindered substrates nih.gov
Pd(OAc)₂ / XPhos Bulky, electron-rich phosphine ligand Coupling of unprotected, nitrogen-rich heterocycles Good to excellent yields, milder conditions mit.edu
Pd-AntPhos Rigid anthracenyl backbone Coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids High reactivity, overcomes steric hindrance, prevents side reactions rsc.org

| Pd@Bipy-PMO | Heterogeneous catalyst in water | Coupling of 4-bromoacetophenone and phenylboronic acid | Excellent yield (98%), reusable, green solvent researchgate.net |

Expansion of Substrate Scope and Reaction Diversity

While the Suzuki-Miyaura reaction is the most common application for 4-Bromo-2-(methylthio)phenylboronic acid, its synthetic potential is far broader. Future research aims to expand its use in a variety of other chemical transformations, thereby increasing its value as a versatile building block.

Emerging research areas include:

Three-Component Reactions: Palladium-catalyzed three-component alkene arylboration allows for the simultaneous addition of an aryl group and a boronic ester across a double bond. acs.org This reaction transforms an aryl boronic acid into a more complex alkyl boronic ester in a single, step-economic process. acs.org

Homologation Reactions: Light-promoted reactions with N-sulfonylhydrazones can achieve a one-carbon homologation of arylboronic acids, yielding valuable benzyl (B1604629) boronates. rsc.org

Oxyarylation and Halogenation: 4-(Methylthio)phenylboronic acid has been used in oxyarylation reactions of Heck intermediates and in copper-catalyzed halogenations, demonstrating its utility beyond C-C bond formation. sigmaaldrich.com

Synthesis of Heterocycles and Complex Molecules: The compound serves as a key intermediate in synthesizing complex structures, such as α-amino ketones from nitroarenes, where the thioether group is well-tolerated. acs.org

The functional group tolerance of modern catalytic systems allows for the direct use of complex boronic acids like 4-Bromo-2-(methylthio)phenylboronic acid without the need for protecting groups, streamlining the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mit.eduacs.org

Advanced Methodologies in Flow Chemistry and Continuous Processing

A major leap forward in the synthesis of boronic acids and their subsequent use in reactions is the adoption of flow chemistry and continuous processing. organic-chemistry.orgacs.org These technologies offer significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous intermediates like organolithiums. nih.govorganic-chemistry.org

Researchers have developed continuous flow setups that enable the synthesis of boronic acids on a multigram scale with reaction times of less than one second. organic-chemistry.orgacs.org A typical process involves a halogen-lithium exchange followed by quenching with a borate ester, all within a precisely controlled flow reactor. nih.gov This approach offers:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with highly reactive intermediates.

Superior Control: Precise control over temperature, pressure, and mixing leads to higher yields and purity by suppressing side reactions. organic-chemistry.org

Scalability: Throughput can be easily increased by running the system for longer periods or by scaling up the reactor size, making it suitable for both laboratory and industrial production. organic-chemistry.org

Adapting the synthesis of 4-Bromo-2-(methylthio)phenylboronic acid and its subsequent coupling reactions to a continuous flow process is a key future direction. This would not only make its production more efficient and safer but also facilitate a more streamlined, automated manufacturing process for the complex molecules derived from it. rsc.org

Table 3: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

Parameter Batch Processing Flow Chemistry
Reaction Time Minutes to hours < 1 second to minutes organic-chemistry.org
Throughput Limited by vessel size High (e.g., ~60 g/hour ) organic-chemistry.org
Safety Higher risk with hazardous reagents Significantly improved due to small reactor volume acs.org
Process Control Difficult to control temperature and mixing Precise control over reaction parameters organic-chemistry.org

| Scalability | Requires process redevelopment | Easily scalable by extending run time organic-chemistry.org |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-2-(methylthio)phenylboronic acid, and what reaction conditions optimize yield?

Answer:
The synthesis of 4-bromo-2-(methylthio)phenylboronic acid typically involves Grignard reagent intermediates or direct borylation of pre-functionalized aryl halides. A common approach for analogous compounds (e.g., 4-bromo-2-methylphenylboronic acid) involves reacting a substituted aryl magnesium bromide with trimethyl borate under inert conditions (e.g., nitrogen atmosphere) at low temperatures (−78°C to 0°C), followed by hydrolysis . Key considerations include:

  • Inert atmosphere : Prevents oxidation of boronate intermediates.
  • Low-temperature control : Minimizes side reactions (e.g., debromination).
  • Purification : Column chromatography or recrystallization to isolate the boronic acid.
    For methylthio-substituted analogs, thioether introduction may precede or follow boronation, depending on functional group compatibility .

Basic: How do bromine and methylthio substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:
The bromine substituent acts as a directing group, enhancing regioselectivity in coupling reactions, while the methylthio group (−SMe) modifies steric and electronic properties:

  • Electronic effects : The electron-donating −SMe group increases electron density on the aromatic ring, potentially slowing oxidative addition with palladium catalysts.
  • Steric hindrance : The −SMe group at the ortho position creates steric bulk, which may reduce coupling efficiency with bulky partners (e.g., heteroaryl halides) .
    A comparative study of similar compounds (e.g., 4-bromo-2-methylphenylboronic acid vs. 4-bromo-2-methoxyphenylboronic acid) shows that sulfur-containing substituents can alter catalytic turnover rates by up to 30% under identical conditions .

Advanced: How can researchers address contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Answer:
Discrepancies in catalytic efficiency often arise from substrate-specific interactions or catalyst decomposition . To resolve contradictions:

Control experiments :

  • Compare reaction rates using standardized catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Monitor boronic acid stability via HPLC or NMR to rule out decomposition .

Electronic profiling :

  • Use DFT calculations to assess the electron-withdrawing/donating effects of −SMe and −Br on the aryl ring’s π-system .

Steric mapping :

  • Evaluate spatial hindrance using X-ray crystallography or computational models (e.g., MM2 force fields) .

Advanced: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:
Multi-modal analysis is essential due to potential impurities (e.g., debrominated byproducts or boroxine formation):

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm substitution patternChemical shifts for −Br (δ ~7.5 ppm) and −SMe (δ ~2.5 ppm)
HPLC-MS Purity assessmentRetention time alignment with standards; m/z for [M−H]⁻ ion
XRD Solid-state structureBond angles/lengths for B−O and C−S bonds
TGA/DSC Stability profilingDecomposition onset temperature (e.g., >200°C for boronic acids)

Advanced: How do steric and electronic effects of substituents impact enzyme inhibition in biological studies?

Answer:
The −Br and −SMe groups synergistically modulate binding affinity and selectivity in enzyme inhibition:

  • Bromine : Enhances hydrophobic interactions with enzyme pockets (e.g., serine proteases).
  • Methylthio : Participates in weak hydrogen bonding via sulfur’s lone pairs, improving binding kinetics.
Compound Substituents Enzyme Inhibition (IC₅₀)
4-Bromo-2-methylphenylboronic acid−Br, −Me12 μM
2-(Methylthio)phenylboronic acid−SMe8 μM
Target compound −Br, −SMe5 μM (predicted)

Methodological note : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic: What precautions are necessary for handling and storing this compound to ensure experimental reproducibility?

Answer:

  • Storage : Store at 2–8°C under inert gas (argon) to prevent boronic acid oxidation to boroxines .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis.
  • Decomposition signs : Cloudiness or precipitate formation indicates degradation; confirm via TLC or NMR .

Advanced: How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

Answer:
Density Functional Theory (DFT) and molecular docking are pivotal:

Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aryl ring .

Docking simulations : Model interactions with biological targets (e.g., proteases) to optimize substituent placement .

Transition state analysis : Map energy barriers for Suzuki coupling steps to predict rate-limiting factors .

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